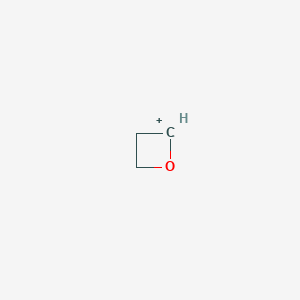
S-(4-Acetylphenyl) ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-Acetylphenyl) ethanethioate: is an organic compound characterized by the presence of a thioester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Acetylphenyl) ethanethioate typically involves the reaction of 4-acetylphenyl thiol with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:
4-Acetylphenyl thiol+Ethanoyl chloride→S-(4-Acetylphenyl) ethanethioate+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: S-(4-Acetylphenyl) ethanethioate can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioesters.
Aplicaciones Científicas De Investigación
Chemistry: S-(4-Acetylphenyl) ethanethioate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms involving thioester intermediates.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which S-(4-Acetylphenyl) ethanethioate exerts its effects involves the interaction of the thioester group with various molecular targets. The thioester bond is susceptible to nucleophilic attack, leading to the formation of covalent adducts with target molecules. This interaction can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Comparación Con Compuestos Similares
- S-(4-Methylphenyl) ethanethioate
- S-(4-Chlorophenyl) ethanethioate
- S-(4-Nitrophenyl) ethanethioate
Comparison: S-(4-Acetylphenyl) ethanethioate is unique due to the presence of the acetyl group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable tool in research and industrial applications.
Propiedades
Número CAS |
60787-32-8 |
|---|---|
Fórmula molecular |
C10H10O2S |
Peso molecular |
194.25 g/mol |
Nombre IUPAC |
S-(4-acetylphenyl) ethanethioate |
InChI |
InChI=1S/C10H10O2S/c1-7(11)9-3-5-10(6-4-9)13-8(2)12/h3-6H,1-2H3 |
Clave InChI |
MAEWWWATFUBMRN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)SC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


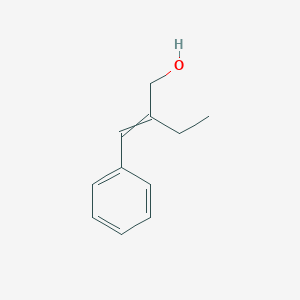
![4-[(2-Hydroxy-5-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14621905.png)
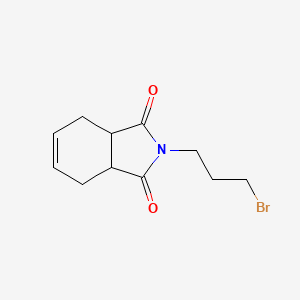

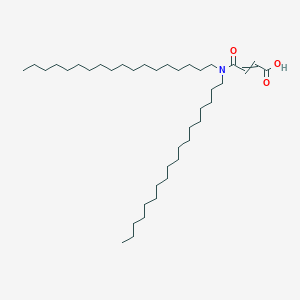
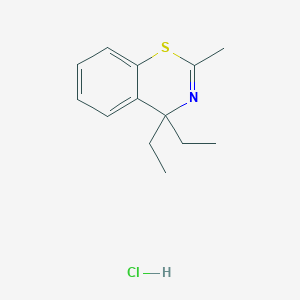

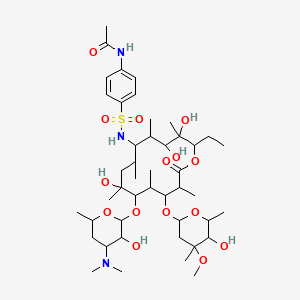

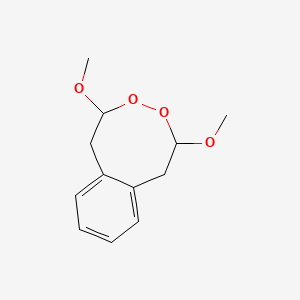

![1-Chloro-4-{(Z)-[4-chloro-3-(trifluoromethyl)phenyl]-NNO-azoxy}-2-(trifluoromethyl)benzene](/img/structure/B14621957.png)

